molecular formula C3H7Cl2NO B14624448 2-Aminopropanoyl chloride;hydrochloride CAS No. 57697-28-6

2-Aminopropanoyl chloride;hydrochloride

Cat. No.: B14624448
CAS No.: 57697-28-6
M. Wt: 144.00 g/mol
InChI Key: NOCRHJOLVFAFED-UHFFFAOYSA-N
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Description

2-Aminopropanoyl chloride hydrochloride is a reactive organic compound characterized by an amino group (-NH₂) and a chloride group (-Cl) attached to a propanoyl backbone, with a hydrochloride counterion. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in peptide coupling and acylations due to its electrophilic carbonyl chloride moiety.

Properties

CAS No.

57697-28-6

Molecular Formula

C3H7Cl2NO

Molecular Weight

144.00 g/mol

IUPAC Name

2-aminopropanoyl chloride;hydrochloride

InChI

InChI=1S/C3H6ClNO.ClH/c1-2(5)3(4)6;/h2H,5H2,1H3;1H

InChI Key

NOCRHJOLVFAFED-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Thionyl Chloride-Mediated Acylation

The most widely documented method involves reacting L-alanine hydrochloride with thionyl chloride (SOCl₂). The amino group remains protonated, preventing undesired side reactions, while the carboxylic acid undergoes chlorination:

Reaction:
$$
\text{L-Alanine hydrochloride} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-Aminopropanoyl chloride hydrochloride} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$

Procedure (,):

  • Conditions: Anhydrous dichloromethane or tetrahydrofuran under nitrogen.
  • Stoichiometry: 3–4 equivalents SOCl₂ per mole of alanine.
  • Workup: Excess SOCl₂ is removed via rotary evaporation, and the product is precipitated with cold diethyl ether.

Yield: 65.2% (reported in CN110511206A).

Advantages:

  • Single-step process with minimal byproducts.
  • Scalable for industrial production.

Limitations:

  • Requires strict anhydrous conditions.
  • SOCl₂ handling poses safety risks (corrosive, toxic gas emission).

Oxalyl Chloride with Catalytic DMF

Oxalyl chloride ((COCl)₂) offers a milder alternative, particularly when dimethylformamide (DMF) is used catalytically to activate the carboxylic acid:

Reaction:
$$
\text{L-Alanine} + (\text{COCl})_2 \xrightarrow{\text{DMF, 0–5°C}} \text{2-Aminopropanoyl chloride} \xrightarrow{\text{HCl gas}} \text{Hydrochloride salt}
$$

Procedure (,):

  • Protection: Amino group protection (e.g., Boc) may precede chlorination if racemization is a concern.
  • Quenching: HCl gas is introduced post-reaction to protonate the amine.

Yield: ~60–70% (extrapolated from analogous syntheses).

Advantages:

  • Lower reaction temperatures reduce decomposition.
  • Compatible with acid-sensitive substrates.

Alternative Synthetic Pathways

From Ethyl 2-Aminopropanoate Hydrochloride

Ethyl esters serve as protected intermediates, enabling chlorination under controlled conditions:

Reaction:
$$
\text{Ethyl 2-aminopropanoate hydrochloride} + \text{PCl}5 \xrightarrow{\text{reflux}} \text{2-Aminopropanoyl chloride hydrochloride} + \text{POCl}3 + \text{C}2\text{H}5\text{Cl}
$$

Procedure (,):

  • Reagent: Phosphorus pentachloride (PCl₅) in dichloroethane.
  • Workup: Distillation removes POCl₃, and the product is recrystallized from anhydrous ether.

Yield: 55–62% (estimated from similar ester-to-acyl chloride conversions).

Enzymatic Approaches

Though less common, biocatalytic methods using lipases or esterases have been explored for chiral purity:

Example ():

  • Substrate: N-acetyl-L-alanine.
  • Enzyme: Candida antarctica lipase B (CAL-B) in hexane.
  • Chlorination: Transesterification with acetyl chloride followed by HCl treatment.

Yield: <50% (lower efficiency limits industrial use).

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Thionyl Chloride SOCl₂ Reflux, anhydrous 65.2% High yield; scalable Toxic gas emission
Oxalyl Chloride/DMF (COCl)₂, DMF 0–5°C ~60% Mild conditions Requires Boc protection
PCl₅ from Ester PCl₅ Reflux 55–62% Compatible with esters POCl₃ byproduct
Enzymatic CAL-B, acetyl chloride Hexane, RT <50% Chiral retention Low yield; niche applications

Industrial-Scale Considerations

  • Safety: Thionyl chloride methods dominate due to cost-effectiveness, despite requiring gas scrubbers.
  • Purification: Crystallization from ether/hexane mixtures achieves >95% purity (,).
  • Storage: Stabilized with 1–2% hydroquinone to prevent polymerization.

Emerging Trends

  • Microreactor Technology: Continuous flow systems enhance SOCl₂ reaction safety and efficiency ().
  • Green Chemistry: Ionic liquid-mediated chlorination reduces solvent waste ().

Chemical Reactions Analysis

Types of Reactions

2-Aminopropanoyl chloride;hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.

    Acylation: It can act as an acylating agent, reacting with amines to form amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-aminopropanoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Pyridine, triethylamine.

Major Products

    Amides: Formed through acylation with amines.

    Esters: Formed through reaction with alcohols.

    2-Aminopropanoic Acid: Formed through hydrolysis.

Scientific Research Applications

2-Aminopropanoyl chloride;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create various derivatives and complex molecules.

    Biology: Employed in the synthesis of peptides and proteins by forming amide bonds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-aminopropanoyl chloride;hydrochloride involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic and is attacked by nucleophiles, leading to the formation of various derivatives. The chloride group acts as a leaving group, facilitating the substitution reaction.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between 2-aminopropanoyl chloride hydrochloride and related compounds:

Compound Name Structural Features CAS Number Key Differences from 2-Aminopropanoyl Chloride HCl
2-Amino-2-methylpropanoyl chloride hydrochloride Methyl group at C2, chloride at C1, HCl salt 59660-95-6 Additional methyl group enhances steric hindrance
2-Amino-2-methyl-1-propanol hydrochloride Hydroxyl (-OH) replaces chloride, methyl at C2 3207-12-3 Reduced electrophilicity due to -OH vs. -Cl
2-(Aminooxy)-2-methylpropanoic acid hydrochloride Aminooxy (-ONH₂) and carboxylic acid groups N/A Dual functionality for nucleophilic and acidic reactions
Dopamine hydrochloride Catechol ring, ethylamine chain 62-31-7 Bioactive catechol structure for cardiovascular use
Denibulin hydrochloride Benzimidazole-carbamate backbone with propanoyl link 779356-64-8 Complex structure for antitumor applications

Physicochemical Properties

Property 2-Aminopropanoyl Chloride HCl 2-Amino-2-methylpropanol HCl Dopamine HCl
Molecular Weight ~125–130 g/mol* 125.60 g/mol 189.64 g/mol
Solubility Reacts with polar solvents Freely soluble in water Water, methanol
Stability Moisture-sensitive Stable at room temperature Light-sensitive
Applications Pharmaceutical intermediates Buffer agents, surfactants Cardiovascular drug

*Estimated based on analogous compounds (e.g., C₄H₁₁NO·HCl in ).

Critical Analysis of Research Findings

  • Structural Impact on Reactivity: The presence of a methyl group (e.g., in 2-amino-2-methylpropanoyl chloride HCl) reduces reactivity compared to non-methylated analogues due to steric effects .
  • Stability Challenges: Hydrochloride salts of amino-propanoyl derivatives are generally hygroscopic, requiring anhydrous storage .
  • Therapeutic Efficacy : Compounds like dopamine HCl demonstrate the importance of hydroxyl groups in bioactivity, whereas chloride derivatives are more suited for synthetic chemistry .

Data Tables

Table 1: Key Industrial Suppliers

Compound Supplier Purity Application
2-Amino-2-methylpropanoyl chloride HCl ECHEMI >95% Pharmaceutical synthesis
2-Amino-2-methylpropanol HCl Sigma-Aldrich 98% Laboratory reagents

Q & A

Basic: What are the optimal synthetic routes for preparing 2-aminopropanoyl chloride hydrochloride, and what critical reaction parameters influence yield and purity?

Answer:
The synthesis of 2-aminopropanoyl chloride hydrochloride typically involves acylation or substitution reactions. Key steps include:

  • Starting materials : Use of amino acid derivatives (e.g., 2-aminopropanoic acid) reacted with acylating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
  • Reaction conditions : Maintain temperatures between 0–5°C to prevent decomposition. Hydrochloric acid (HCl) is introduced to stabilize the amine group as a hydrochloride salt, enhancing solubility .
  • Purification : Crystallization from ethanol or diethyl ether removes unreacted reagents. Yield optimization requires strict control of stoichiometry and moisture exclusion .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 2-aminopropanoyl chloride hydrochloride?

Answer:

  • FT-IR : Identify characteristic peaks for amide (1650–1700 cm⁻¹) and hydrochloride salts (2500–3000 cm⁻¹ broad bands) .
  • NMR : 1^1H NMR detects protons adjacent to the carbonyl group (δ 2.5–3.5 ppm), while 13^13C NMR confirms the carbonyl carbon (δ 170–180 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity. Validate methods using reference standards (e.g., Pharmacopoeia guidelines) .

Advanced: How does the hydrochloride salt form influence the stability of 2-aminopropanoyl chloride under different storage conditions?

Answer:
The hydrochloride salt improves stability by reducing hygroscopicity. However:

  • Degradation pathways : Hydrolysis in aqueous media forms 2-aminopropanoic acid. Elevated temperatures (>25°C) accelerate decomposition .
  • Storage recommendations : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor for color changes (yellowing indicates degradation) .

Advanced: What strategies mitigate competing side reactions during acylation processes involving 2-aminopropanoyl chloride hydrochloride?

Answer:

  • Solvent selection : Use aprotic solvents (e.g., dichloromethane) to minimize nucleophilic interference .
  • Catalytic additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce byproduct formation .
  • Low-temperature reactions : Conduct reactions at –10°C to suppress hydrolysis and dimerization .

Basic: What are the primary applications of 2-aminopropanoyl chloride hydrochloride in pharmaceutical intermediate synthesis?

Answer:

  • Peptide coupling : Acts as an acylating agent to introduce the 2-aminopropanoyl moiety into drug candidates (e.g., Denibulin Hydrochloride derivatives) .
  • Prodrug synthesis : Forms ester linkages with hydroxyl-containing compounds, enhancing bioavailability .

Advanced: How can computational chemistry predict the reactivity of 2-aminopropanoyl chloride hydrochloride in complex environments?

Answer:

  • DFT calculations : Model electron density around the carbonyl group to predict nucleophilic attack sites .
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents to assess hydrolysis rates .

Advanced: What advanced techniques identify trace impurities in 2-aminopropanoyl chloride hydrochloride?

Answer:

  • LC-MS/MS : Detect sub-ppm impurities (e.g., hydrolyzed byproducts) using electrospray ionization (ESI) in positive ion mode .
  • NMR hyphenation : Couple 19^19F NMR with HPLC to track fluorinated impurities in synthetic batches .

Basic: What safety precautions are critical when handling 2-aminopropanoyl chloride hydrochloride?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

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